![molecular formula C5H7N5S B1283633 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-52-1](/img/structure/B1283633.png)

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

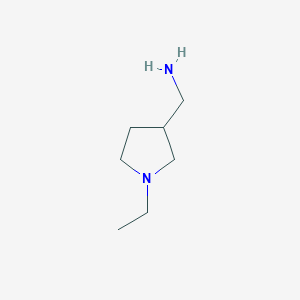

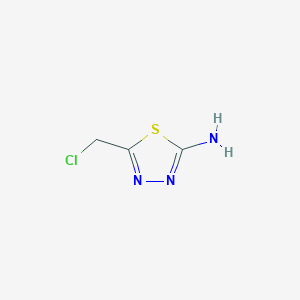

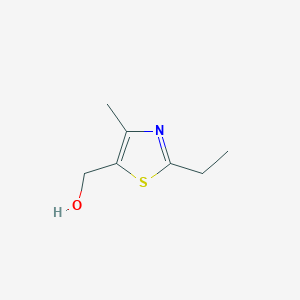

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound with a unique structure. It combines elements from both triazole and thiadiazine moieties. The core scaffold consists of a five-membered triazole ring fused with a six-membered thiadiazine ring. This fusion results in four isomeric variants, each with distinct properties and potential applications .

Synthesis Analysis

- Route A : Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole core .

Molecular Structure Analysis

The molecular structure of 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine comprises the fused triazole-thiadiazine nucleus. Its ability to accept and donate hydrogen bonds makes it a precise pharmacophore, allowing specific interactions with various target receptors. Understanding the structure-activity relationship of this compound is crucial for drug design and development .

Chemical Reactions Analysis

科学的研究の応用

Antifungal Agent Development

This compound has been investigated for its potential as an antifungal agent . The unique structure of 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death .

Anti-Cancer Research

Research has shown that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, including breast cancer cells. This suggests its potential use in the design of new chemotherapy agents .

Chemical Synthesis Building Block

Due to its reactive nature, this compound serves as a versatile building block in chemical synthesis. It can be used to create a wide range of complex molecules with potential applications in pharmaceuticals and materials science .

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit cytotoxic activities , suggesting potential targets could be cellular structures or enzymes involved in cell proliferation.

Mode of Action

Based on the structural similarity to other triazole compounds, it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions .

Biochemical Pathways

Given its potential cytotoxic activity , it may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities , suggesting that this compound may also have potential anticancer effects.

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of chemical compounds .

特性

IUPAC Name |

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5S/c1-2-3-7-8-5-10(3)9-4(6)11-5/h2H2,1H3,(H2,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPPTBCWQNIGLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207910 |

Source

|

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3176-52-1 |

Source

|

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3176-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)